molecular formula C14H19N3O2 B8591122 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one CAS No. 27316-20-7

4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one

Cat. No. B8591122
Key on ui cas rn: 27316-20-7
M. Wt: 261.32 g/mol
InChI Key: SFHNYJOCKGCTCC-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

A solution of 4-morpholinomethyl-1-phenylpyrazolidin-3-imine (29g) in dilute hydrochloric acid (120 ml of 2N) was boiled under reflux for 4 hours. The solution was cooled, neutralised with sodium hydroxide and extracted with chloroform. The chloroform extract was dried and evaporated to dryness. The solid residue was recrystallized from petroleum ether (boiling point 100°-120° C) as colourless plates (melting point 143°-144° C).
Name
4-morpholinomethyl-1-phenylpyrazolidin-3-imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH:8]2[CH2:12][N:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][C:9]2=N)[CH2:3][CH2:2]1.[OH-:20].[Na+]>Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH:8]2[CH2:12][N:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][C:9]2=[O:20])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
4-morpholinomethyl-1-phenylpyrazolidin-3-imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CC1C(NN(C1)C1=CC=CC=C1)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from petroleum ether (boiling point 100°-120° C) as colourless plates (melting point 143°-144° C)

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CC1C(NN(C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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